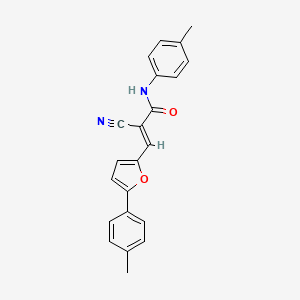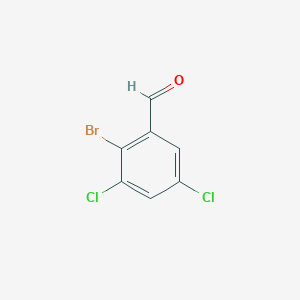![molecular formula C18H19ClFN3O B2862846 2-[4-(2-chlorophenyl)piperazin-1-yl]-N-(4-fluorophenyl)acetamide CAS No. 708231-64-5](/img/structure/B2862846.png)
2-[4-(2-chlorophenyl)piperazin-1-yl]-N-(4-fluorophenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-[4-(2-chlorophenyl)piperazin-1-yl]-N-(4-fluorophenyl)acetamide” is a complex organic molecule. It contains a piperazine ring, which is a common feature in many pharmaceutical drugs . The molecule also contains chlorophenyl and fluorophenyl groups, which are commonly used in medicinal chemistry due to their ability to modulate the properties of the parent compound .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds have been synthesized through various methods. For instance, a series of 2-(4-(2-chloroacetyl)piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide derivatives was synthesized and its chemical structures were confirmed by physicochemical and spectral characteristics .Aplicaciones Científicas De Investigación
Synthesis and Biological Potentials
A series of derivatives related to 2-[4-(2-chlorophenyl)piperazin-1-yl]-N-(4-fluorophenyl)acetamide was synthesized, with their chemical structures confirmed by various spectral and physicochemical characteristics. These compounds were evaluated for their in vitro antimicrobial and anticancer activities. Notably, compounds exhibited significant antimicrobial activity, comparable to standard drugs such as ciprofloxacin and fluconazole. Additionally, one compound demonstrated good anticancer activity, though it was less active than standard drugs like 5-fluorouracil and tomudex. Molecular docking studies further supported these findings, suggesting that certain derivatives could serve as leads for drug design targeting cancer treatment (Mehta et al., 2019).
Antiproliferative Activity through VEGFR-2-TK Inhibition
Another study focused on 2-(4-(2-oxo-1,2-dihydroquinolin-4-yl)piperazin-1-yl)-N-(4-phenylthiazol-2-yl)acetamide derivatives, which showed higher anticancer activity than their precursors. The compounds were tested against the breast cancer T-47D cell line, with several exhibiting cytotoxic activity surpassing that of staurosporine. Additionally, derivatives showed promising VEGFR-2 inhibitory activity, comparable to sorafenib, a known anticancer drug. This indicates their potential as antiproliferative agents requiring further optimization for therapeutic use (Hassan et al., 2021).
Potential as Pesticides
N-derivatives of 4-chloro-3,5-dimethylphenoxyacetamide, including variants related to this compound, were characterized by X-ray powder diffraction. These compounds are being explored for their potential as pesticides, demonstrating the versatile applications of this chemical class beyond pharmacology into agricultural sciences (Olszewska et al., 2011).
Direcciones Futuras
Propiedades
IUPAC Name |
2-[4-(2-chlorophenyl)piperazin-1-yl]-N-(4-fluorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClFN3O/c19-16-3-1-2-4-17(16)23-11-9-22(10-12-23)13-18(24)21-15-7-5-14(20)6-8-15/h1-8H,9-13H2,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLKPNOJZOKTCMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(=O)NC2=CC=C(C=C2)F)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClFN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Bromo-2-{[(5-methylpyridin-2-yl)amino]methyl}phenol](/img/structure/B2862763.png)
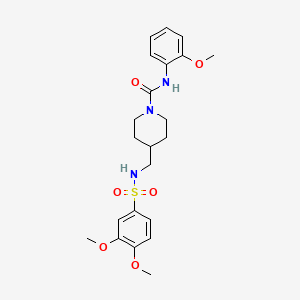
![Tert-butyl 9-oxo-6-azaspiro[4.5]decane-6-carboxylate](/img/structure/B2862769.png)
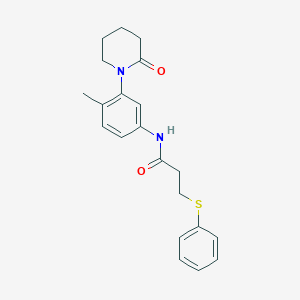
![N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B2862771.png)
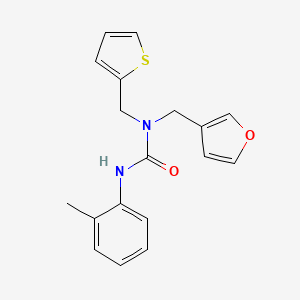
![3-(3-Chlorophenyl)-1-[3-(1,2,5-thiadiazol-3-yloxy)pyrrolidin-1-yl]propan-1-one](/img/structure/B2862775.png)
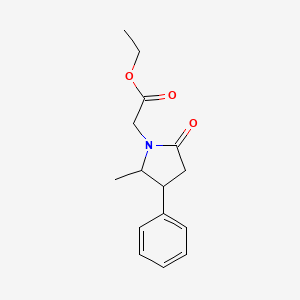

![N-(4-fluorophenyl)-2-[1-(4-fluorophenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2862781.png)
